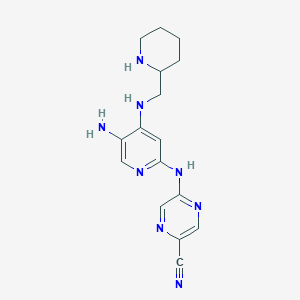
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazine ring and the subsequent functionalization to introduce the amino and piperidinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can be used to modify the compound’s electronic properties.
Substitution: This is commonly used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as a halogen or alkyl group .
科学研究应用
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, particularly enzymes involved in DNA repair.
作用机制
The compound exerts its effects primarily through the inhibition of CHK1. CHK1 is a serine-threonine kinase that plays a crucial role in the cellular response to DNA damage. By inhibiting CHK1, the compound prevents the repair of DNA breaks, thereby enhancing the cytotoxic effects of DNA-damaging agents. This makes it a promising candidate for combination therapy in cancer treatment .
相似化合物的比较
Similar Compounds
5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: Another CHK1 inhibitor with a similar structure but different substituents, leading to variations in potency and selectivity.
5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile: A precursor in the synthesis of various CHK1 inhibitors.
Uniqueness
The uniqueness of 5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its specific substituents, which confer high selectivity and potency for CHK1 inhibition. This makes it a valuable tool in both research and potential therapeutic applications .
属性
分子式 |
C16H20N8 |
|---|---|
分子量 |
324.38 g/mol |
IUPAC 名称 |
5-[[5-amino-4-(piperidin-2-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c17-6-12-8-22-16(10-20-12)24-15-5-14(13(18)9-23-15)21-7-11-3-1-2-4-19-11/h5,8-11,19H,1-4,7,18H2,(H2,21,22,23,24) |
InChI 键 |
XXIQECANVNQMHC-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)CNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



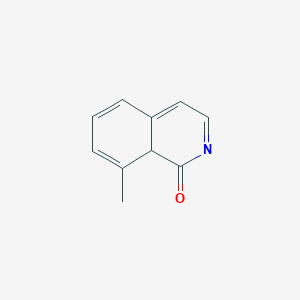
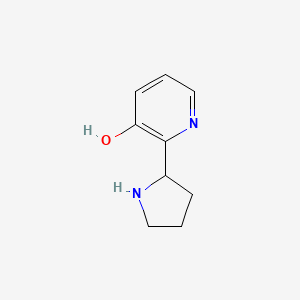

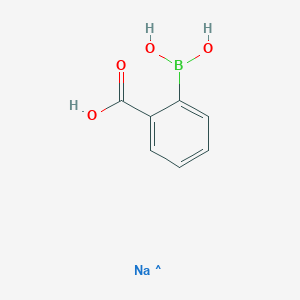
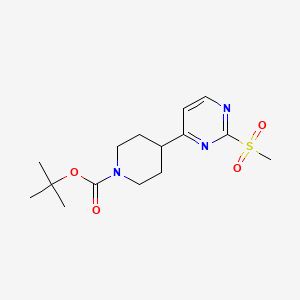
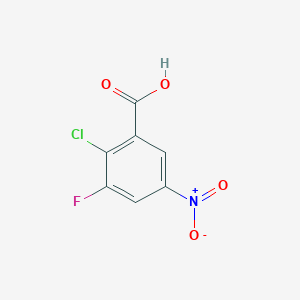

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)
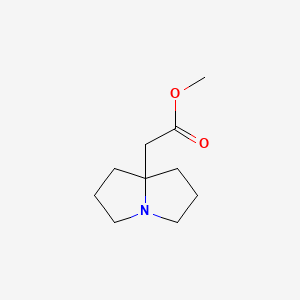
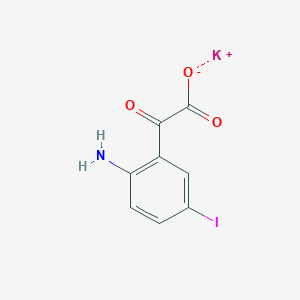

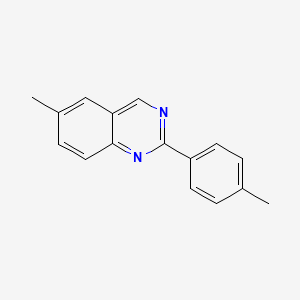
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
